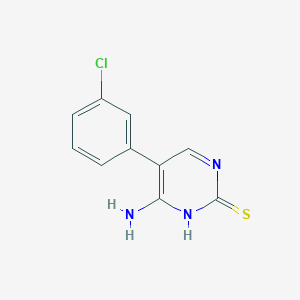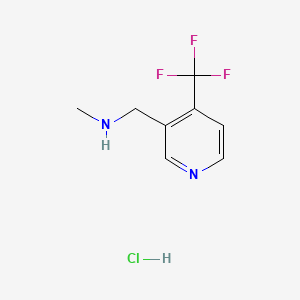![molecular formula C26H28FNO4 B14097458 7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097458.png)
7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. This compound is characterized by its complex structure, which includes a fluorine atom, a propan-2-yloxy group, and a propan-2-ylphenyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process begins with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the fluorine atom and the propan-2-yloxy and propan-2-ylphenyl groups. Common reagents used in these reactions include fluorinating agents, alkylating agents, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
化学反应分析
Types of Reactions
7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The fluorine atom and other substituents can be replaced with different groups to create derivatives with varying properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different substituents.
科学研究应用
Chemistry
In chemistry, 7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorine atom and other functional groups may enable it to bind to specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets may make it useful in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties may also make it useful in materials science and nanotechnology.
作用机制
The mechanism of action of 7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The fluorine atom and other functional groups enable it to bind to proteins, enzymes, or receptors, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.
相似化合物的比较
Similar Compounds
- 7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-[4-(methyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 7-Fluoro-2-[3-(propan-2-yloxy)propyl]-1-[4-(ethyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications.
属性
分子式 |
C26H28FNO4 |
|---|---|
分子量 |
437.5 g/mol |
IUPAC 名称 |
7-fluoro-2-(3-propan-2-yloxypropyl)-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C26H28FNO4/c1-15(2)17-6-8-18(9-7-17)23-22-24(29)20-14-19(27)10-11-21(20)32-25(22)26(30)28(23)12-5-13-31-16(3)4/h6-11,14-16,23H,5,12-13H2,1-4H3 |
InChI 键 |
QMUPWDVKTFESFC-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2CCCOC(C)C)OC4=C(C3=O)C=C(C=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-bromo-6-fluoro-3-[(2R)-oxiran-2-ylmethoxy]phenyl}-1,3-dioxolane](/img/structure/B14097382.png)
![(4-chlorophenyl) (3E)-3-[(2,4-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14097388.png)
![1-(3,4-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097396.png)

![3-[(2-fluorophenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14097403.png)
![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097412.png)



![1-(4-Ethoxyphenyl)-7-methyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097440.png)


![2-(3-Hydroxypropyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097454.png)
![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(2-methylpropoxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097456.png)
